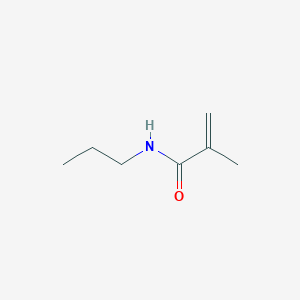
2-Propenamide, 2-methyl-N-propyl-
Vue d'ensemble
Description
2-Propenamide, 2-methyl-N-propyl- is a methacrylamide derivative with a propyl group attached to the nitrogen atom. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propenamide, 2-methyl-N-propyl- can be synthesized through free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. The free radical polymerization involves the use of initiators such as potassium persulfate and crosslinkers like N,N’-methylenebisacrylamide . The RAFT polymerization method allows for better control over the molecular weight and distribution of the resulting polymer .
Industrial Production Methods
Industrial production of 2-Propenamide, 2-methyl-N-propyl- typically involves large-scale free radical polymerization in hydrocarbon solvents. This method ensures high yield and purity of the compound, making it suitable for various commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, 2-methyl-N-propyl- undergoes several types of chemical reactions, including:
Radical Polymerization: This is the primary reaction for synthesizing polymers from 2-Propenamide, 2-methyl-N-propyl-.
Cross-linking Reactions: The presence of the propyl group allows for cross-linking, enhancing the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Initiators: Potassium persulfate is commonly used as an initiator in free radical polymerization.
Solvents: Hydrocarbon solvents like toluene are often used in the polymerization process.
Major Products
The major products formed from these reactions are polymers with enhanced mechanical properties and pH responsiveness, making them suitable for various applications .
Applications De Recherche Scientifique
2-Propenamide, 2-methyl-N-propyl- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Propenamide, 2-methyl-N-propyl- involves its ability to undergo radical polymerization and cross-linking reactions. The presence of the propyl group enhances its reactivity and allows for the formation of stable polymers with specific properties. The molecular targets include the tertiary amine groups, which provide pH responsiveness and hydrophilicity to the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-dimethylamino)propyl methacrylamide: Known for its pH responsiveness and hydrophilicity.
N-(3-aminopropyl)methacrylamide hydrochloride: Used in the synthesis of polyampholytes.
N-(3-(9H-carbazol-9-yl)propyl)methacrylamide: Employed in bistable memory devices.
Uniqueness
2-Propenamide, 2-methyl-N-propyl- stands out due to its unique combination of reactivity and the ability to form stable polymers with enhanced mechanical properties and pH responsiveness. This makes it highly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
7370-89-0 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
2-methyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C7H13NO/c1-4-5-8-7(9)6(2)3/h2,4-5H2,1,3H3,(H,8,9) |
Clé InChI |
CCIDRBFZPRURMU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C(=C)C |
Numéros CAS associés |
90522-12-6 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
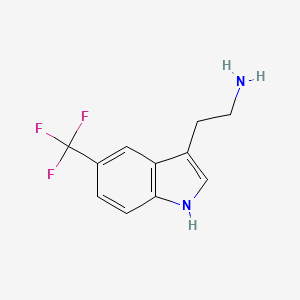
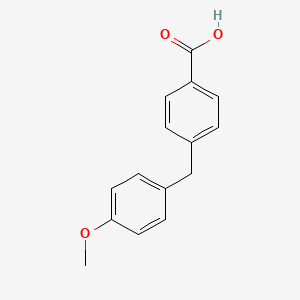
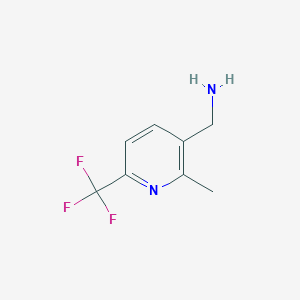
![2-Chloro(1,6]naphthyridine-3-carbonitrile](/img/structure/B8735250.png)
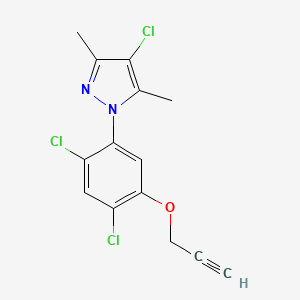
![Hexahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B8735265.png)
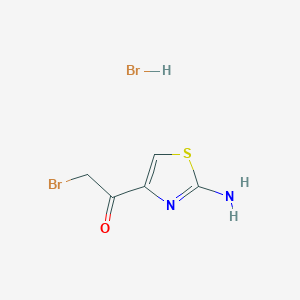
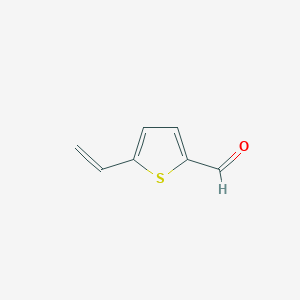
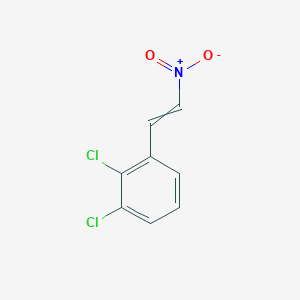
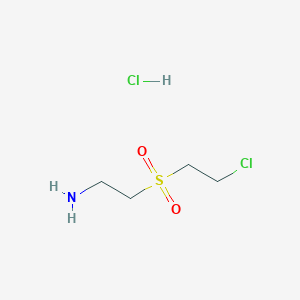
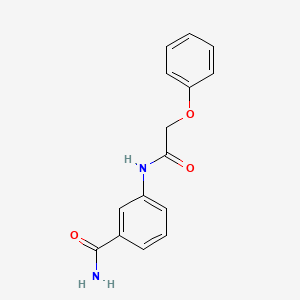
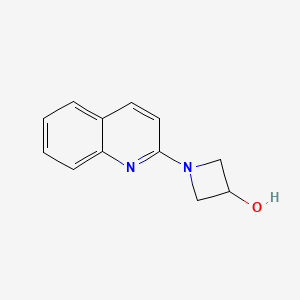
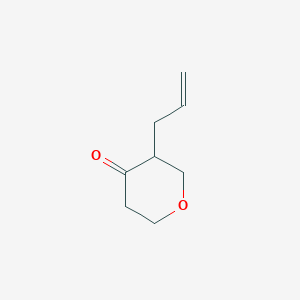
![1-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B8735331.png)
